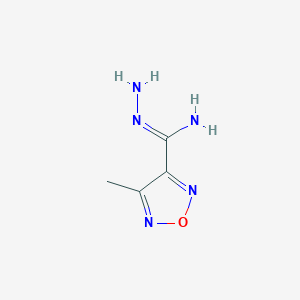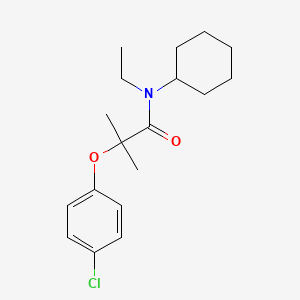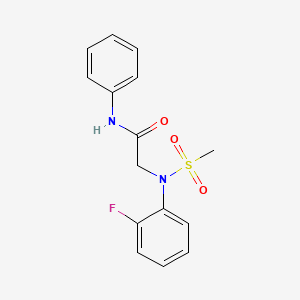
3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
Wirkmechanismus
3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide selectively inhibits BTK, which is a key mediator of B cell activation. BTK is involved in the signaling pathways that lead to the activation of B cells and the production of antibodies. By inhibiting BTK, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide reduces B cell activation and antibody production, which can lead to the suppression of the immune response.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has also been shown to reduce the activation of T cells, which are involved in the immune response. In terms of physiological effects, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been shown to reduce joint inflammation and bone destruction in mouse models of rheumatoid arthritis, reduce autoantibody production and improve kidney function in mouse models of lupus, and reduce inflammation and demyelination in the central nervous system in mouse models of multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide in lab experiments is its selectivity for BTK, which allows for a more targeted approach to studying the role of BTK in various diseases. Another advantage is its ability to reduce the production of pro-inflammatory cytokines and the activation of T cells, which can provide insights into the broader mechanisms of the immune response. One limitation of using 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide in lab experiments is its potential off-target effects, which can complicate the interpretation of the results. Another limitation is the lack of clinical data on the safety and efficacy of 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide in humans, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide. One direction is the development of more potent and selective BTK inhibitors that can be used as therapeutic agents for autoimmune diseases. Another direction is the investigation of the role of BTK in other diseases, such as cancer and infectious diseases. Finally, the development of biomarkers to predict response to BTK inhibitors, as well as the identification of potential resistance mechanisms, could help optimize the use of these agents in the clinic.
Synthesemethoden
The synthesis of 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide involves a multi-step process that starts with the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-2-pyridinylamine to form the amide. The final step involves the addition of acryloyl chloride to the amide to form 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been extensively studied in preclinical models for its potential therapeutic applications in various autoimmune diseases. In a mouse model of rheumatoid arthritis, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide was shown to significantly reduce joint inflammation and bone destruction. In a mouse model of lupus, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide was shown to reduce autoantibody production and improve kidney function. In a mouse model of multiple sclerosis, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide was shown to reduce inflammation and demyelination in the central nervous system.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-11-12-20-17(13-14)21-18(22)10-7-15-5-8-16(9-6-15)19(2,3)4/h5-13H,1-4H3,(H,20,21,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURLPLJFYADTDK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(4-methylpyridin-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)
![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)

![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)


![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)


![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)


